Methyl 3,4-dimethyldocosanoate
Description
Methyl 3,4-dihydroxybenzoate (MDHB) is a small-molecule phenolic compound derived from traditional medicinal herbs, exhibiting neuroprotective and neurogenic properties. It promotes the differentiation of neural stem cells (NSCs) into cholinergic neurons, a subtype critical for motor function, learning, and memory . MDHB operates through a unique mechanism involving the inhibition of AKT phosphorylation, activation of glycogen synthase kinase-3β (GSK3β), and degradation of β-catenin, which collectively suppress cell cycle progression (e.g., downregulating Tacc3, Cdc20) and upregulate cholinergic-specific genes like Isl1 . This results in the selective induction of acetylcholinesterase-positive neurons expressing synaptic markers (e.g., SYN1, PSD-95) .
Properties
CAS No. |
55373-97-2 |
|---|---|
Molecular Formula |
C25H50O2 |
Molecular Weight |
382.7 g/mol |
IUPAC Name |
methyl 3,4-dimethyldocosanoate |
InChI |
InChI=1S/C25H50O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23(2)24(3)22-25(26)27-4/h23-24H,5-22H2,1-4H3 |
InChI Key |
UDTWLMIYDSWCCD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(C)C(C)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3,4-dimethyldocosanoate can be synthesized through several methods. One common approach involves the reduction of corresponding keto-esters followed by esterification. Another method includes the Reformatsky reaction between appropriate aldehydes and ethyl α-bromopropionate . The resulting intermediates are then subjected to further reactions to obtain the desired ester.
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. These processes often use catalysts to enhance reaction rates and yields. The choice of catalyst and reaction conditions can vary depending on the desired purity and application of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,4-dimethyldocosanoate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 3,4-dimethyldocosanoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biological systems, including its interactions with enzymes and cell membranes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials, including lubricants and surfactants
Mechanism of Action
The mechanism of action of methyl 3,4-dimethyldocosanoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and cell membranes, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
While MDHB’s mechanism is distinct, its effects on NSC differentiation can be contextualized against other neurogenic compounds and pathways discussed in the literature. Below is a detailed comparison:
Mechanism of Action
Key Differences :
- Specificity : Unlike lithium or Wnt agonists, MDHB selectively induces cholinergic neurons by upregulating Isl1, a master regulator of cholinergic identity .
- Cell Cycle Regulation : MDHB uniquely suppresses cell cycle genes (Tacc3, Cdc20) to force NSCs into differentiation, whereas Wnt agonists promote proliferation .
- Therapeutic Scope : Compared to acetylcholinesterase inhibitors (e.g., donepezil), MDHB addresses neuronal loss at the root by regenerating cholinergic neurons rather than mitigating symptoms .
Efficacy and Functional Outcomes
Notable Findings:
- MDHB-treated NSCs exhibit 2–3-fold increases in Isl1 expression compared to controls, with concurrent reductions in Ki67 (cell cycle marker) .
Pathways and Gene Expression
MDHB vs. Other Neurogenic Agents :
| Pathway/Component | MDHB Effect | Typical Effect in Other Compounds |
|---|---|---|
| PI3K/AKT/GSK3β | AKT↓, GSK3β↑ | AKT↑ (e.g., growth factors), GSK3β↓ (e.g., lithium) |
| β-Catenin | Degraded via phosphorylation | Stabilized (e.g., Wnt agonists) |
| Cell Cycle Genes | Tacc3↓, Cdc20↓, Cdkn1a↑ | Variable regulation (e.g., Cyclin D1↑ in Wnt) |
| Cholinergic Genes | Isl1↑, Lhx8↑ | Rarely targeted |
Q & A
Q. What experimental designs are optimal for studying the stereochemical effects of methyl branching in this compound?
- Methodology : Synthesize enantiomerically pure isomers via chiral catalysts or enzymatic resolution. Analyze stereochemical stability using circular dichroism (CD) spectroscopy or chiral HPLC. Computational modeling (Density Functional Theory, DFT) can predict steric effects on reactivity .
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Q. How can metabolic pathways of this compound be investigated in environmental or biological systems?
- Experimental Design : Use isotopic labeling (¹⁴C or deuterium) to track degradation in soil microcosms or hepatic microsomal assays. Combine metabolomics (UPLC-QTOF-MS) with enzyme inhibition studies to identify key pathways (e.g., β-oxidation or esterase-mediated hydrolysis) .
Q. What strategies mitigate challenges in quantifying trace amounts of this compound in complex matrices (e.g., biological fluids)?
- Analytical Solutions : Optimize solid-phase extraction (SPE) with C18 cartridges for sample cleanup. Use internal standards (e.g., deuterated analogs) to correct matrix effects in LC-MS. Validate limits of detection (LOD) and quantification (LOQ) via calibration curves with ≥5 points .
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Methodological Resources
- Literature Retrieval : Utilize ResearchGate and institutional databases (e.g., SciFinder, Web of Science) for peer-reviewed protocols. Prioritize studies with detailed supplementary materials .
- Data Cross-Validation : Replicate key findings from independent labs and share raw data via platforms like Zenodo to enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
